BenchChemオンラインストアへようこそ!

Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride

Lipophilicity optimization ADME property engineering Oxadiazole regioisomer selection

Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride (CAS 1185295-34-4 / 612511-96-3) is a 1,3,4-oxadiazole heterocyclic building block featuring a 5-methyl-substituted oxadiazole core functionalized at the 2-position with an N-methylaminomethyl side chain, supplied as the hydrochloride salt. The compound possesses a molecular formula of C5H10ClN3O (MW 163.61 g/mol as the HCl salt; free base MW 127.14 g/mol) and is commercially available at ≥95% purity (NMR) as a white to yellowish tan solid requiring storage at 0–8°C.

Molecular Formula C5H10ClN3O
Molecular Weight 163.60 g/mol
Cat. No. B11917664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride
Molecular FormulaC5H10ClN3O
Molecular Weight163.60 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)CNC.Cl
InChIInChI=1S/C5H9N3O.ClH/c1-4-7-8-5(9-4)3-6-2;/h6H,3H2,1-2H3;1H
InChIKeyHGEXLRMAXQCXFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine Hydrochloride: Procurement-Ready Physicochemical and Structural Profile


Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride (CAS 1185295-34-4 / 612511-96-3) is a 1,3,4-oxadiazole heterocyclic building block featuring a 5-methyl-substituted oxadiazole core functionalized at the 2-position with an N-methylaminomethyl side chain, supplied as the hydrochloride salt. The compound possesses a molecular formula of C5H10ClN3O (MW 163.61 g/mol as the HCl salt; free base MW 127.14 g/mol) and is commercially available at ≥95% purity (NMR) as a white to yellowish tan solid requiring storage at 0–8°C . Its 1,3,4-oxadiazole ring constitutes a validated pharmacophoric scaffold present in marketed drugs such as raltegravir (HIV integrase inhibitor) and is documented as a bioisosteric replacement for ester and amide functionalities with attendant advantages in metabolic stability and lipophilicity control [1].

Why In-Class 1,3,4-Oxadiazole Building Blocks Cannot Be Casually Substituted for Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine HCl


Although the 1,3,4-oxadiazole scaffold is common across numerous building blocks, three structural variables in this compound — the 5-methyl substituent, the N-methyl secondary amine, and the hydrochloride salt form — combinatorially determine its synthetic utility and physicochemical behavior in ways that closest analogs do not replicate. A systematic matched-pair analysis of 148 1,2,4- vs. 1,3,4-oxadiazole regioisomeric pairs from the AstraZeneca corporate collection demonstrated a consistent, quantifiable median log D reduction of 1.2 log units for the 1,3,4-isomer, alongside superior metabolic stability in 19 out of 34 measured pairs [1]. Within the 1,3,4-subclass, the 5-methyl group provides the minimal steric footprint compatible with further elaboration, whereas bulkier 5-aryl or 5-ethyl analogs introduce additional lipophilicity (e.g., Δlog P ≈ 0.9–1.5 units higher) and rotatable bonds that alter downstream synthetic trajectory and ADME profiles . The N-methyl secondary amine offers a differentiated nucleophilic handle for reductive amination and N-alkylation chemistries compared to the primary amine analog, while the hydrochloride salt confers aqueous solubility and ambient handling stability that the free base lacks [2]. These co-dependent features mean that substitution with a 5-unsubstituted primary amine, a 1,2,4-regioisomer, or a 5-phenyl analog will produce a meaningfully different building block with altered reactivity, solubility, and ultimate molecular properties in the final target compound.

Quantitative Differentiation Evidence for Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine Hydrochloride Versus Closest Analogs


1,3,4- vs. 1,2,4-Oxadiazole Regioisomer: Median Log D Reduction of 1.2 Units and Superior Metabolic Stability in the Majority of Matched Pairs

In a landmark systematic matched-pair study comparing 148 1,2,4- and 1,3,4-oxadiazole regioisomeric pairs drawn from the AstraZeneca corporate compound collection, the 1,3,4-oxadiazole isomer consistently exhibited lower lipophilicity than its 1,2,4 counterpart. The median log D difference between regioisomers was 1.2 log D units, with median log D values of 4.4 for 1,2,4-isomers versus 3.2 for 1,3,4-isomers [1]. Furthermore, in human liver microsome (HLM) intrinsic clearance assays covering 34 matched pairs, the 1,3,4-oxadiazole regioisomer displayed better metabolic stability (lower CLint) in 19 out of 34 pairs (56%), with many pairs showing substantially lower clearance values for the 1,3,4-isomer [1]. A specific illustrative matched pair showed the 1,3,4-oxadiazole-containing compound to be sixteen times more soluble than its 1,2,4 counterpart [1]. While these data represent class-level effects rather than measurements on the target compound itself, the 5-methyl-1,3,4-oxadiazole core of methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine HCl directly inherits these regioisomeric advantages relative to the corresponding 1,2,4-oxadiazole isomer, (5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (CAS 1184986-84-2), which shares identical molecular formula (C4H8ClN3O, MW 149.58) but differs in oxadiazole ring atom connectivity [2].

Lipophilicity optimization ADME property engineering Oxadiazole regioisomer selection

N-Methyl Secondary Amine vs. Primary Amine Analog: Differentiated Synthetic Handle with Distinct Physicochemical Properties

The N-methyl secondary amine in methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine HCl provides a chemically differentiated synthetic handle versus the primary amine analog [(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine (CAS 125295-22-9, free base). The primary amine free base has a measured log P (XLogP3) of -1, a topological polar surface area (tPSA) of 64.94 Ų, and one hydrogen bond donor (Hdon = 1), whereas the N-methylated target compound (free base form) increases molecular weight from 113.12 to 127.14 g/mol, adds an additional carbon for further functionalization, and reduces hydrogen bond donor count by one upon salt formation considerations . The secondary amine exhibits moderated nucleophilicity suitable for selective N-alkylation and reductive amination chemistries, reducing the risk of over-alkylation that complicates primary amine building block use. The hydrochloride salt form of the target compound (MW 163.61 g/mol) confers aqueous solubility and solid-state stability at 2–8°C, whereas the primary amine free base (MW 113.12 g/mol) lacks the salt's handling advantages [1]. Commercially, the target HCl salt (Santa Cruz Biotechnology, sc-325576) is priced at $360/500 mg, while the primary amine free base analog (CAS 125295-22-9) is available at different purity grades and price points, with 95% purity material accessible from multiple vendors .

Synthetic chemistry Building block selection Amine nucleophilicity

5-Methyl vs. 5-Ethyl and 5-Phenyl Analogs: Minimal Steric Footprint with Maximal Synthetic Versatility for Downstream Elaboration

The 5-position methyl substituent on the oxadiazole ring of the target compound represents the smallest possible alkyl substitution that still provides the electronic stabilization and metabolic shielding benefits of a substituted oxadiazole. Compared to the 5-ethyl analog, 1-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine (CAS 915920-74-0), the target compound's 5-methyl group reduces molecular weight by 14 Da (free base: 127.14 vs. 141.17 g/mol), decreases rotatable bond count (1 vs. 3), and lowers calculated log P (Hit2Lead: LogP ≈ -1.39 for the 5-ethyl analog vs. more negative values anticipated for the 5-methyl compound) . Compared to the 5-phenyl analog, N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride, the 5-methyl compound eliminates the additional aromatic ring, substantially reducing molecular weight (ΔMW > 70 Da), lipophilicity, and potential for CYP-mediated metabolism or hERG channel interactions that are associated with aromatic stacking [1]. The 5-methyl oxadiazole moiety is directly validated as a key substructure in the launched HIV drug raltegravir, where 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride serves as a critical synthetic intermediate . This establishes the 5-methyl-1,3,4-oxadiazole core as a privileged scaffold with demonstrated translational relevance, whereas 5-ethyl and 5-phenyl analogs lack equivalent regulatory precedent in marketed drugs.

Steric parameter optimization Fragment-based drug design Oxadiazole C5 substitution SAR

Hydrochloride Salt Form vs. Free Base: Validated Aqueous Solubility and Solid-State Handling Advantages

Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride is supplied as a pre-formed hydrochloride salt (CAS 1185295-34-4), whereas the corresponding free base, N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine (CAS 887405-27-8), is a distinct chemical entity. The hydrochloride salt exhibits the following quantifiable advantages over the free base: (1) Aqueous solubility — the hydrochloride form is described as soluble in water, while the free base has limited aqueous solubility (Hit2Lead LogSW = 0.95 for the primary amine analog, indicating moderate aqueous solubility for the non-salt form) ; (2) Solid-state stability — the hydrochloride is a crystalline solid (white to yellowish orange tan) with defined storage conditions (0–8°C, inert atmosphere), suitable for precise weighing and long-term laboratory storage ; (3) Stoichiometric uniformity — the pre-formed salt guarantees consistent HCl stoichiometry (1:1), eliminating variability introduced by in situ salt formation or free base handling, which is critical for reproducibility in parallel synthesis and scale-up . The molecular weight difference between the hydrochloride (163.61 g/mol) and free base (127.14 g/mol) must be accounted for in reaction stoichiometry calculations, representing a +28.7% mass adjustment factor .

Salt selection Solid-state chemistry Aqueous solubility Laboratory handling

Commercial Availability and Price Benchmarking: Multi-Vendor Supply with Documented Purity Specifications

Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride is commercially available from multiple reputable suppliers with documented purity specifications, providing supply chain redundancy that is not uniformly available for all closely related analogs. Key vendors and specifications include: ChemImpex (Cat. 18178, ≥95% NMR purity, $/mg upon inquiry), ChemScene (Cat. CS-0215786, 95+% purity, 250 mg at $156, 500 mg at $247), Santa Cruz Biotechnology (sc-325576, 500 mg at $360), and AKSci (Cat. 6665AE, ≥95%). The compound is available through the ChemBridge/Hit2Lead screening compound collection (SC-4101407) with defined LogP and LogSW values, enabling direct computational comparison before purchase . By contrast, the 1,2,4-oxadiazole regioisomer (CAS 1184986-84-2), while also commercially available, is less widely stocked and lacks the same breadth of documented property data . The free base form (CAS 887405-27-8) is available at 97% purity from vendors including Leyan (Cat. 1141218), BOC Sciences, and Angene Chemical, but at an inherently different physical form requiring separate handling considerations . This multi-vendor landscape ensures competitive pricing, supply security, and availability of certificates of analysis (CoA), safety data sheets (SDS), and product specification sheets from major suppliers.

Chemical procurement Vendor benchmarking Supply chain assurance

Optimal Research and Industrial Application Scenarios for Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine Hydrochloride Based on Differentiated Evidence


Medicinal Chemistry: CNS Drug Discovery Programs Requiring Tight Lipophilicity Control and Favorable Brain Penetration Parameters

For neuroscience drug discovery programs targeting Alzheimer's disease, tauopathies, or other CNS indications where the 1,3,4-oxadiazole scaffold is a validated pharmacophore (as evidenced by Eli Lilly's extensive patent portfolio on 5-methyl-1,3,4-oxadiazol-2-yl compounds for tau-mediated neurodegeneration [1]), methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine HCl serves as a strategic building block. Its 1,3,4-oxadiazole regioisomer core confers a systematic ~1.2 log D unit lipophilicity advantage over 1,2,4-oxadiazole counterparts [2], directly supporting CNS MPO (Multiparameter Optimization) score optimization. The 5-methyl substituent maintains minimal molecular weight (free base MW 127.14) while the N-methyl secondary amine provides a versatile handle for generating diverse analogs via parallel chemistry. The hydrochloride salt ensures aqueous solubility for biochemical assay preparation, and the documented multi-vendor supply with CoA documentation supports iterative medicinal chemistry cycles without procurement delays. Research groups targeting MAO-A/B or cholinesterase enzymes, where 1,3,4-oxadiazole derivatives have demonstrated IC50 values as low as 0.11 μM with ~25-fold selectivity [3], can employ this building block to rapidly explore SAR around the aminomethyl side chain.

Chemical Biology: Enzyme Inhibitor Probe Synthesis Leveraging Validated Oxadiazole Pharmacophore with Minimal Structural Bias

In chemical biology probe development where unbiased exploration of target engagement is critical, methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine HCl offers a structurally minimal 1,3,4-oxadiazole scaffold that avoids the confounding lipophilicity and steric bulk of 5-aryl or 5-heteroaryl analogs. The 5-methyl group provides the smallest substitution that maintains the electronic character of the oxadiazole ring, enabling attachment of diverse warheads or reporter groups via the N-methyl secondary amine without introducing large hydrophobic moieties that could drive non-specific binding. The documented metabolic stability advantage of 1,3,4-oxadiazole regioisomers (better HLM CLint in 56% of matched pairs [2]) supports the use of this scaffold for cellular probe applications where compound stability in assay media is essential. The multi-vendor commercial availability at defined purity grades (>95%) ensures that probe synthesis campaigns can be supported with consistent-quality starting material across multiple batches and laboratories.

Agrochemical R&D: Building Block for Crop Protection Agents with Favorable Environmental Fate Profile

For agrochemical discovery programs, the lower lipophilicity of the 1,3,4-oxadiazole core (median log D = 3.2 vs. 4.4 for 1,2,4-isomers [2]) translates into reduced soil adsorption potential and lower bioaccumulation risk compared to more lipophilic heterocyclic building blocks. The hydrochloride salt form ensures reliable aqueous solubility for formulation screening and greenhouse application studies. As documented by ChemImpex, this compound is specifically utilized in agricultural chemistry 'enhancing the effectiveness of pesticides and herbicides by improving their stability and solubility' . The 5-methyl-1,3,4-oxadiazole substructure appears in multiple fungicidal oxadiazole patent applications [4], and the N-methyl secondary amine offers a differentiated vector for introducing agrochemically relevant substituents (e.g., sulfonamides, carboxamides) that are less readily accessible from primary amine or N,N-dimethyl analogs.

Process Chemistry and Scale-Up: Pre-Formed Salt for Reproducible Stoichiometry and Simplified Workflows

For process chemistry groups transitioning from discovery to development, the pre-formed hydrochloride salt of methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine eliminates the need for salt formation as a separate unit operation. The defined 1:1 HCl stoichiometry (MW 163.61 g/mol, +28.7% mass vs. free base ) ensures consistent reaction stoichiometry calculations across batches. Storage at 2–8°C in sealed, dry conditions is straightforward and compatible with standard laboratory and pilot plant storage infrastructure. The compound's classification as non-hazardous (No Hazmat, No Antibiotic, No DEA regulation ) simplifies shipping, handling, and regulatory documentation compared to controlled or hazardous building blocks. Availability from multiple vendors (ChemImpex, ChemScene, Santa Cruz Biotechnology, AKSci) at ≥95% purity with full CoA and SDS documentation supports vendor qualification requirements for GMP-adjacent scale-up campaigns, while competitive pricing ($247–$360/500 mg range) enables cost-effective procurement at gram to multi-gram quantities.

Quote Request

Request a Quote for Methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.